2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]-
Description
Historical Development of Pyridylazo-Naphthol Compounds
Pyridylazo-naphthol compounds emerged in the mid-20th century as versatile chelating agents for transition metal analysis. The prototypical example, 1-(2-pyridylazo)-2-naphthol (PAN), was first reported by Cheng and Bray in 1955 as a spectrophotometric reagent for zinc, copper, and cadmium. Its synthesis involved coupling diazonium salts derived from 2-aminopyridine with 2-naphthol, a method later adapted for derivatives like 1-[2-(5-chloro-2-pyridinyl)diazenyl]-2-naphthalenol. Early applications focused on colorimetric metal detection due to PAN’s distinct red complexes with d-block elements.
Structural refinements introduced chloro-substituents to enhance selectivity and stability. For instance, the 5-chloro group on the pyridine ring in 1-[2-(5-chloro-2-pyridinyl)diazenyl]-2-naphthalenol increases electron withdrawal, strengthening metal-ligand bonds. This modification also improves solubility in organic solvents, facilitating extraction-based pre-concentration methods. Table 1 summarizes key pyridylazo-naphthol compounds and their analytical applications.
Table 1: Evolution of Pyridylazo-Naphthol Ligands
The synthesis of these ligands typically follows a two-step diazotization and coupling process. For 1-[2-(5-chloro-2-pyridinyl)diazenyl]-2-naphthalenol, 5-chloro-2-aminopyridine is diazotized with nitrous acid, then coupled to 2-naphthol under alkaline conditions. Yield optimization studies show that maintaining temperatures below 5°C during diazonium salt formation is critical to prevent decomposition.
Role of Diazenyl Functionality in Ligand Design
The diazenyl (-N=N-) group serves as the structural backbone for metal coordination in pyridylazo-naphthol ligands. This moiety acts as a terdentate site, binding metals through:
- The pyridine nitrogen atom,
- One azo nitrogen atom,
- The deprotonated hydroxyl oxygen from the naphthol group.
Density functional theory (DFT) studies on 1-[2-(5-chloro-2-pyridinyl)diazenyl]-2-naphthalenol reveal that the chloro-substituent lowers the ligand’s LUMO energy by 0.7 eV compared to PAN, enhancing electron-accepting capacity. This stabilizes metal complexes, as evidenced by higher thermal decomposition temperatures (>300°C vs. PAN’s 190°C). The bonding parameters for a representative manganese complex are detailed in Table 2.
Table 2: Bonding Characteristics of Mn(II) Complex with 5-Chloro-PAN Derivative
| Bond Type | Bond Length (Å) | Vibrational Frequency (cm⁻¹) |
|---|---|---|
| Mn–O (naphthol) | 2.12 | 547 |
| Mn–N (azo) | 2.08 | 478 |
| Mn–N (pyridine) | 2.15 | 485 |
The diazenyl group also enables pH-dependent complexation. Below pH 3, the ligand remains protonated, but deprotonation occurs at higher pH, facilitating metal binding. For example, the Mn(II) complex of 1-[2-(5-chloro-2-pyridinyl)diazenyl]-2-naphthalenol forms optimally at pH 8–9, exhibiting a molar ratio of 1:2 (metal:ligand). This stoichiometry suggests a hexacoordinate geometry, with two ligands occupying three binding sites each.
Applications in spectrophotometry leverage the ligand’s ability to shift absorption maxima upon metal binding. The 5-chloro derivative complexes with Cr(III) at 615 nm (ε = 11,200 L·mol⁻¹·cm⁻¹), whereas free ligand absorbs at 380 nm. Such shifts enable selective quantification in multicomponent systems, with detection limits as low as 0.2 ppm for chromium in aqueous samples.
Recent advances explore antimicrobial activity. The Mn(II) complex of this ligand inhibits E. coli growth at 25 µg/mL, attributed to synergistic effects between the metal ion and ligand’s aromatic system. Molecular docking studies show a binding energy of -8.9 kcal/mol to E. coli’s DNA gyrase (PDB: 1HNJ), suggesting intercalation as a mechanism.
Properties
IUPAC Name |
1-[(5-chloropyridin-2-yl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O/c16-11-6-8-14(17-9-11)18-19-15-12-4-2-1-3-10(12)5-7-13(15)20/h1-9,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVGIWOEYVSICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40707086 | |
| Record name | 1-[2-(5-Chloropyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40707086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28832-58-8 | |
| Record name | 1-[2-(5-Chloropyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40707086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
5-Chloro-2-pyridinamine undergoes diazotization in an acidic medium (HCl) with sodium nitrite (NaNO₂) at 0–5°C. The reaction proceeds via the formation of a nitrosonium ion (NO⁺), which reacts with the amine to yield a diazonium chloride intermediate. Key parameters include:
- Molar ratio : A 1:1.1 ratio of amine to NaNO₂ ensures complete conversion while minimizing side reactions.
- Temperature control : Maintaining temperatures below 5°C prevents premature decomposition of the diazonium salt.
- Acid concentration : Concentrated HCl (≥35%) stabilizes the diazonium ion, with excess acid neutralizing liberated hydroxide ions.
Catalytic Enhancements
Recent advances employ nano-catalysts like silica-supported periodic acid (nano-SPIA) to accelerate diazotization. In comparative studies, 0.05 g of nano-SPIA reduced reaction time from 45 to 30 minutes while improving yields from 47% to 89%.
Azo Coupling with 2-Naphthalenol
The diazonium salt is coupled with 2-naphthalenol under alkaline conditions to form the target azo compound.
Coupling Reaction Protocol
- Base selection : Sodium hydroxide (2.5 M) deprotonates 2-naphthalenol, forming a phenoxide ion that enhances nucleophilic reactivity at the ortho position relative to the hydroxyl group.
- Stoichiometry : A 1:1 molar ratio of diazonium salt to 2-naphthalenol minimizes poly-azo byproducts.
- Temperature : Coupling at 0–10°C ensures regioselectivity, favoring ortho substitution over para.
- Dissolve 2-naphthalenol (0.38 g, 2.6 mmol) in 2 mL of 2.5 M NaOH.
- Cool the solution in an ice-water bath and add the diazonium salt dropwise under vigorous stirring.
- Stir for 10 minutes, then gradually warm to room temperature.
Solvent and Additive Effects
- Aqueous-organic biphasic systems : Ethanol-water mixtures (1:1 v/v) improve solubility of both reactants, enhancing coupling efficiency by 15–20%.
- Salting-out agents : Sodium chloride (1 g) precipitates the product post-reaction, simplifying isolation.
Alternative Synthetic Approaches
Solid-Phase Mechanochemical Synthesis
Ball milling 5-chloro-2-pyridinamine, NaNO₂, and 2-naphthalenol in the presence of KHSO₄ yields the target compound in 82% purity without solvent. This method reduces waste but requires precise control over milling time (20–30 minutes) and frequency (25 Hz).
Microwave-Assisted Coupling
Microwave irradiation (100 W, 70°C, 5 minutes) accelerates the coupling step, achieving 94% conversion compared to 78% under conventional heating.
Optimization of Reaction Conditions
Yield Maximization Strategies
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature (°C) | 0–5 | 89 | 98 |
| Nano-SPIA (g) | 0.05 | 92 | 97 |
| NaOH Concentration | 2.5 M | 85 | 96 |
Byproduct Mitigation
- pH adjustment : Maintaining pH 9–10 during coupling suppresses diazonium salt hydrolysis.
- In situ monitoring : UV-Vis spectroscopy at λₘₐₓ = 498 nm tracks azo bond formation in real time.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, 70:30 acetonitrile-water) confirms ≥98% purity with a retention time of 6.2 minutes.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalenol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in various biological activities, making it a candidate for drug development. Studies have indicated that compounds with similar structures can exhibit:
- Antimicrobial Properties : Research suggests that derivatives of naphthalenol can inhibit the growth of certain bacterial strains, which could lead to the development of new antibiotics.
- Anticancer Activity : Some azo compounds have been studied for their ability to induce apoptosis in cancer cells, making this compound a subject of interest for anticancer research.
- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.
Organic Synthesis
2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]- serves as an important intermediate in organic synthesis. Its applications include:
- Synthesis of Azo Dyes : The diazenyl group allows for the formation of azo dyes, which are widely used in textiles and other industries due to their vibrant colors.
- Building Block for Pharmaceuticals : Its structure can be modified to create various pharmaceutical agents, making it a versatile precursor in drug synthesis.
Chemical Reactivity Studies
Understanding the reactivity of this compound is crucial for its applications. Studies focus on:
- Interaction with Biological Molecules : Investigating how this compound interacts with proteins and nucleic acids can provide insights into its potential therapeutic effects.
- Stability and Decomposition Pathways : Analyzing the stability under different conditions helps assess its viability for practical applications.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial efficacy of various naphthalene derivatives, including our compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antimicrobial agents.
Case Study 2: Anticancer Research
Research conducted on azo compounds demonstrated that certain derivatives could induce apoptosis in human breast cancer cells. The study highlighted the importance of structural modifications in enhancing cytotoxicity.
Mechanism of Action
The compound exerts its effects primarily through its diazenyl group, which can participate in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable complexes. The azo bond can also undergo cleavage under specific conditions, releasing active intermediates that can further react with biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound is compared below with structurally related azo-naphthalenol derivatives, focusing on substituent variations and their impacts:
Key Observations:
- Electronic Effects: Chlorine (target compound) and nitro groups () are electron-withdrawing, enhancing stability and reactivity in electrophilic environments.
- Physical Properties : The hydroxyphenyl derivative () exhibits a high boiling point (464.8°C) and density (1.37 g/cm³), likely due to intermolecular hydrogen bonding . Data gaps for the target compound’s melting/boiling points highlight areas for further study.
Biological Activity
2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl] is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by its azo group linked to a naphthol structure, which is known for its reactivity and interaction with biological systems. The molecular formula is with a molecular weight of approximately 274.72 g/mol. Its structure allows for various interactions with biological targets, making it a subject of interest for further studies.
1. Antimicrobial Properties
Research has indicated that compounds similar to 2-naphthalenol exhibit significant antimicrobial activities. For instance, studies on related naphthol derivatives have shown that they can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes .
2. Anticancer Activity
The anticancer potential of naphthol derivatives has been widely studied. Azo compounds, including those related to 2-naphthalenol, have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported that such compounds can induce apoptosis in human cervical cancer cells (HeLa) and colon cancer cells (HCT116). The effectiveness appears to correlate with the presence of specific functional groups that enhance their ability to interact with cellular targets .
3. Enzyme Inhibition
Inhibitory effects on enzymes such as tyrosinase have been documented for naphthol compounds. Tyrosinase is crucial in melanin synthesis and is a target for skin-related disorders. Compounds like 2-naphthalenol can serve as competitive inhibitors, potentially leading to therapeutic applications in hyperpigmentation disorders .
Case Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial properties of various naphthol derivatives found that 2-naphthalenol exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL. This suggests substantial potential for development as an antimicrobial agent .
Case Study 2: Anticancer Mechanisms
In vitro studies on the cytotoxic effects of azo derivatives showed that treatment with 2-naphthalenol led to increased apoptosis in HeLa cells, with a significant reduction in cell viability observed at concentrations above 20 µM after 48 hours. Flow cytometry analysis indicated that the compound promotes early apoptotic changes, highlighting its potential as an anticancer agent .
Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 2-Naphthalenol, 1-[2-(5-chloro-2-pyridinyl)diazenyl]-?
- Methodological Answer : The compound can be synthesized via diazo coupling reactions between 5-chloro-2-pyridinyl diazonium salts and 2-naphthalenol under controlled pH (4–6) and low temperatures (0–5°C). Alternative routes include the Mannich reaction for introducing substituents, as demonstrated in structurally similar azo-naphthol derivatives . Solvent selection (e.g., ethanol/water mixtures) and catalyst optimization (e.g., sodium nitrite/HCl) are critical for yield improvement.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Confirm the π→π* transition of the azo group (~450–500 nm) and assess solvatochromic effects .
- NMR : Use - and -NMR to resolve aromatic proton environments and verify diazenyl linkage. Deuterated DMSO or CDCl₃ is preferred for solubility .
- FTIR : Identify phenolic O–H stretching (~3200–3400 cm⁻¹) and azo (N=N) vibrations (~1450–1600 cm⁻¹) .
Q. How can researchers evaluate the compound’s solubility and stability for experimental design?
- Methodological Answer : Perform polarity-based solubility tests in solvents like DMSO, ethanol, and aqueous buffers (pH 2–12). Stability studies should include accelerated degradation under UV light and varying temperatures, monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What computational approaches predict electronic properties and reactivity of this azo-naphthol compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model HOMO-LUMO gaps and charge distribution. Tools like ACD/Labs Percepta predict logP, pKa, and solubility using fragment-based algorithms . Molecular docking studies assess interactions with biological targets (e.g., enzymes) via AutoDock Vina .
Q. How can X-ray crystallography resolve structural ambiguities in analogous azo-naphthol compounds?
- Methodological Answer : Single-crystal X-ray diffraction (Bruker APEX2/SAINT) with SHELXT/SHELXL refinement determines bond lengths and angles. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., H-bonding, π-stacking), as shown in (E)-1-[(2,4,6-tribromophenyl)diazenyl]naphthalen-2-ol .
Q. How to address contradictions between in vitro and in vivo toxicity data for naphthalene derivatives?
- Methodological Answer : Cross-validate using:
- In vitro : HepG2/HEK293 cell assays for hepatic/renal cytotoxicity (MTT assay, IC₅₀).
- In vivo : Rodent studies (OECD guidelines) monitoring systemic effects (e.g., hepatic enzymes, histopathology). Statistical meta-analysis (e.g., random-effects models) reconciles interspecies differences .
Q. What strategies improve regioselectivity in diazo coupling reactions for asymmetric azo compounds?
- Methodological Answer :
- pH Control : Acidic conditions favor electrophilic attack on electron-rich aromatic rings.
- Directing Groups : Use –OH or –NH₂ groups on the naphthalenol core to guide coupling at the ortho position .
- Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity (e.g., 50% yield increase at 80°C/10 min) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
